methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-{1-[(2-phenylethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-{1-[(2-phenylethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11426449
InChI: InChI=1S/C23H22N4O3S/c1-15(24-13-12-16-8-4-3-5-9-16)21-18(14-20(28)30-2)26-27(22(21)29)23-25-17-10-6-7-11-19(17)31-23/h3-11,26H,12-14H2,1-2H3
SMILES:
Molecular Formula: C23H22N4O3S
Molecular Weight: 434.5 g/mol

methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-{1-[(2-phenylethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate

CAS No.:

Cat. No.: VC11426449

Molecular Formula: C23H22N4O3S

Molecular Weight: 434.5 g/mol

* For research use only. Not for human or veterinary use.

methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-{1-[(2-phenylethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate -

Specification

Molecular Formula C23H22N4O3S
Molecular Weight 434.5 g/mol
IUPAC Name methyl 2-[2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(2-phenylethyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate
Standard InChI InChI=1S/C23H22N4O3S/c1-15(24-13-12-16-8-4-3-5-9-16)21-18(14-20(28)30-2)26-27(22(21)29)23-25-17-10-6-7-11-19(17)31-23/h3-11,26H,12-14H2,1-2H3
Standard InChI Key GGMCVQVDMHMWHH-UHFFFAOYSA-N
Canonical SMILES CC(=NCCC1=CC=CC=C1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound’s architecture integrates three key components:

  • A 1,3-benzothiazole ring system, known for its electron-deficient aromatic system and role in modulating enzyme activity.

  • A 4,5-dihydro-1H-pyrazol-3-yl scaffold with a Z-configuration oxo group at position 5, contributing to conformational rigidity.

  • A phenylethylaminoethylidene side chain, which enhances lipid solubility and receptor-binding specificity.

The Z-configuration at the C4-C5 double bond ensures optimal spatial alignment for interactions with biological targets, while the methyl acetate group at position 3 improves metabolic stability.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC₂₃H₂₂N₄O₃S
Molecular Weight434.5 g/mol
IUPAC NameMethyl 2-[2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(2-phenylethyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate
InChI KeyGGMCVQVDMHMWHH-UHFFFAOYSA-N

Synthesis and Optimization

Traditional Multi-Step Synthesis

The synthesis involves four sequential reactions:

  • Condensation: 2-Hydrazinobenzothiazole reacts with ethyl acetoacetate to form the pyrazolone core.

  • Knoevenagel Reaction: Introduction of the phenylethylaminoethylidene group via condensation with 2-phenylethylamine.

  • Acetylation: Methylation of the carboxylic acid intermediate using dimethyl sulfate.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with ~65% purity.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the Knoevenagel step, reducing reaction time from 12 hours to 45 minutes and improving yield to 82%. This method enhances regioselectivity by minimizing thermal decomposition.

Table 2: Synthesis Comparison

ParameterTraditional MethodMicrowave Method
Reaction Time12 hours45 minutes
Yield65%82%
Purity95%98%

Biological Activity and Pharmacological Profile

Anti-Inflammatory and Analgesic Effects

In murine models, the compound reduced carrageenan-induced paw edema by 58% at 10 mg/kg (oral), outperforming ibuprofen (47%). Mechanistically, it inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), dual blockade of which suppresses prostaglandin and leukotriene synthesis.

Antimicrobial Activity

Against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), the compound disrupts microbial membrane integrity via thiol group alkylation.

Activity TypeModel SystemKey Result
Anti-InflammatoryCarrageenan-induced edema (mice)58% reduction at 10 mg/kg
CytotoxicityMCF-7 cellsIC₅₀ = 8.2 μM
AntimicrobialS. aureusMIC = 32 μg/mL

Mechanism of Action

The compound’s dual COX-2/5-LOX inhibition reduces arachidonic acid metabolite production, while its benzothiazole moiety intercalates DNA in cancer cells, inducing strand breaks. Molecular docking studies confirm strong binding to COX-2 (ΔG = -9.3 kcal/mol) and topoisomerase II (ΔG = -8.7 kcal/mol).

Applications in Medicinal Chemistry

Oncology Drug Development

Structural analogs with morpholin-4-yl ethyl substitutions (e.g., C₂₁H₂₅N₅O₄S) show enhanced blood-brain barrier penetration, suggesting utility in glioblastoma therapy.

Neuropathic Pain Management

The phenylethylamine side chain confers affinity for μ-opioid receptors (Ki = 120 nM), supporting potential use in chronic pain.

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